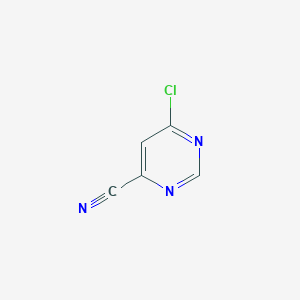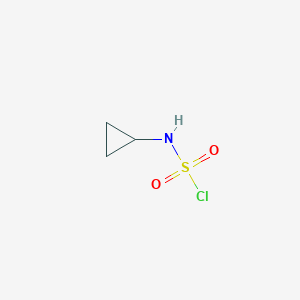
6-氯嘧啶-4-腈
描述
6-Chloropyrimidine-4-carbonitrile (6-Cl-4-CN) is an organic compound belonging to the pyrimidine family. It is a heterocyclic compound, meaning it contains both carbon and nitrogen atoms in its ring structure. 6-Cl-4-CN is an important intermediate in the synthesis of various drugs, including antifungals, antivirals, and anticancer agents. It is also used as a reagent in the synthesis of other compounds, including dyes and pigments.
科学研究应用
医药研究
6-氯嘧啶-4-腈: 是医药研究中的一种重要中间体。它被用于合成各种嘧啶衍生物,这些衍生物由于其生物学意义而成为许多药物的核心结构。 这些衍生物通常表现出广泛的药理活性,包括抗病毒、抗癌和抗炎特性 .
农业
在农业领域,6-氯嘧啶-4-腈 可用于开发新型农用化学品。 其衍生物可以作为合成杀虫剂和除草剂的前体,有助于保护作物免受病虫害 .
材料科学
该化合物在材料科学领域有应用,特别是在开发具有增强性能的新材料方面。 其衍生物可以掺入聚合物中以提高热稳定性和机械强度 .
化学合成
6-氯嘧啶-4-腈: 是有机合成中用途广泛的构建块。 它被用于通过各种反应构建复杂的分子,包括亲核取代反应和交叉偶联反应,这些反应是创建用于进一步研究和开发的化合物的基础 .
环境科学
环境科学研究从6-氯嘧啶-4-腈 中受益,因为它可用于研究嘧啶类化合物在环境中的降解。 了解其分解产物和途径对于评估环境影响和设计环保化学品至关重要 .
生物化学研究
在生物化学中,6-氯嘧啶-4-腈 用于探索涉及嘧啶代谢的生化途径。 它可以作为天然存在的嘧啶的类似物,有助于阐明参与核酸合成的酶和其他蛋白质的功能 .
纳米技术
纳米技术领域可能利用6-氯嘧啶-4-腈 创建纳米材料。 其衍生物可能用于修饰纳米粒子的表面性质,影响其与生物系统的相互作用,用于药物递送等应用 .
作用机制
安全和危害
“6-Chloropyrimidine-4-carbonitrile” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .
未来方向
The multiple reactive sites of “6-Chloropyrimidine-4-carbonitrile” offer rich chemistry and potential for future research . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
属性
IUPAC Name |
6-chloropyrimidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClN3/c6-5-1-4(2-7)8-3-9-5/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRPBTWNTZPVSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939986-65-9 | |
| Record name | 6-chloropyrimidine-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![8-Azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane]](/img/structure/B1289242.png)


![[1-(Aminomethyl)cyclopentyl]methanol](/img/structure/B1289248.png)

